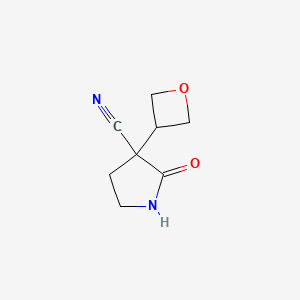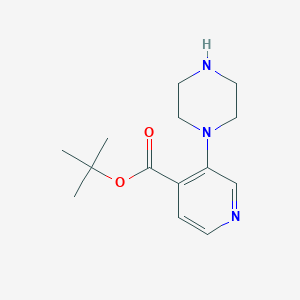
5-(3,5-dibromophenyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-dibromophenyl)oxazole is a chemical compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of oxazole-based molecules, including this compound, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H . This indicates that the molecule contains one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring .Chemical Reactions Analysis
Oxazole compounds, including this compound, are known for their diverse chemical reactions. For instance, they can undergo direct arylation with high regioselectivity at both C-5 and C-2 . They can also react with various nucleophiles to form 5-aryloxazoles .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . The storage temperature for this compound is 2-8°C .Mécanisme D'action
Target of Action
Oxazole derivatives have been found to exhibit a wide spectrum of biological activities, suggesting they interact with a variety of biological targets .
Mode of Action
Oxazole derivatives are known to interact with their targets in a manner that depends on their substitution pattern
Biochemical Pathways
Oxazole derivatives are known to impact a variety of biological pathways, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant pathways .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, suggesting they induce various molecular and cellular changes .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(3,5-dibromophenyl)oxazole in laboratory experiments include its high reactivity and its availability. It is also relatively inexpensive and can be easily synthesized. The major limitation of using this compound in laboratory experiments is its toxicity. It can be hazardous to handle and should be handled with care.
Orientations Futures
Future research into 5-(3,5-dibromophenyl)oxazole should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further studies should be conducted to investigate its potential applications in various fields, such as organic synthesis, drug discovery, and materials science. Finally, further research should be conducted to assess its safety and toxicity.
Méthodes De Synthèse
The synthesis of 5-(3,5-dibromophenyl)oxazole is a multi-step process. The first step involves the preparation of the starting material, 3,5-dibromoaniline, which is obtained by the reaction of 3,5-dibromobenzaldehyde with ammonia in the presence of a base. The second step involves the reaction of the starting material with ethyl acetoacetate in the presence of a base. This reaction yields this compound as the product.
Applications De Recherche Scientifique
5-(3,5-dibromophenyl)oxazole has been used in numerous scientific research studies. It has been used as a starting material for the synthesis of various heterocyclic compounds. It has also been used as a photoinitiator for the polymerization of vinyl monomers. In addition, it has been used as a reagent in the synthesis of various organic compounds.
Safety and Hazards
The safety information for 5-(3,5-dibromophenyl)oxazole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .
Analyse Biochimique
Biochemical Properties
The nature of these interactions often depends on the specific structure and substitution pattern of the oxazole derivative .
Cellular Effects
Oxazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-(3,5-dibromophenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-7-1-6(2-8(11)3-7)9-4-12-5-13-9/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIJILJRUSGBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














